3-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine
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Overview
Description
3-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine is a complex heterocyclic compound It features a pyrazole ring, a pyridazine ring, and a pyrrolo[3,4-c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine typically involves multi-step reactions starting from simpler precursors. One common approach is the cyclocondensation of appropriate diketones with hydrazine derivatives to form the pyrazole ring . The pyridazine ring can be constructed via cyclization reactions involving hydrazines and dicarbonyl compounds . The pyrrolo[3,4-c]pyrrole moiety is often synthesized through cycloaddition reactions involving azomethine ylides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the pyridazine ring, converting it to dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include various substituted pyrazoles, dihydropyridazines, and other heterocyclic derivatives .
Scientific Research Applications
3-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-pyrazole-3-carbonyl)-6-phenylpyridazine: Lacks the pyrrolo[3,4-c]pyrrole moiety, making it less complex.
5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrole: Lacks the pyridazine ring, affecting its reactivity and applications.
6-phenylpyridazine: A simpler compound with fewer functional groups and lower biological activity.
Uniqueness
The uniqueness of 3-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine lies in its multi-ring structure, which imparts diverse chemical reactivity and potential for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H22N6O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(1-methylpyrazol-3-yl)-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C21H22N6O/c1-25-10-9-19(24-25)21(28)27-13-16-11-26(12-17(16)14-27)20-8-7-18(22-23-20)15-5-3-2-4-6-15/h2-10,16-17H,11-14H2,1H3 |
InChI Key |
ILKNTSIRJHDKSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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